2,3,3',4,5,6-Hexachlorobiphenyl
Overview
Description
2,3,3’,4,5,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals containing multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3’,4,5,6-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives over copper powder at elevated temperatures (around 230°C) . This method allows for the selective chlorination of biphenyl rings to achieve the desired hexachlorinated product.
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,6-Hexachlorobiphenyl, typically involved the chlorination of biphenyl in the presence of a catalyst. This process was carried out in large reactors where biphenyl was exposed to chlorine gas under controlled conditions to achieve the desired degree of chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under elevated temperatures and pressures.
Major Products:
Scientific Research Applications
2,3,3’,4,5,6-Hexachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying the behavior of PCBs in the environment and their chemical transformations.
Mechanism of Action
2,3,3’,4,5,6-Hexachlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 . This activation leads to the biotransformation of the compound and its metabolites, which can exert toxic effects, including disruption of endocrine function and promotion of carcinogenesis .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,3,3’,4,4’,5’-Hexachlorobiphenyl
Comparison: 2,3,3’,4,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMZCXLJXRCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866044 | |
Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41411-62-5 | |
Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1JM05370 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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